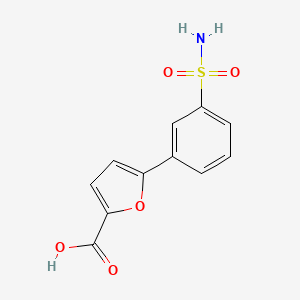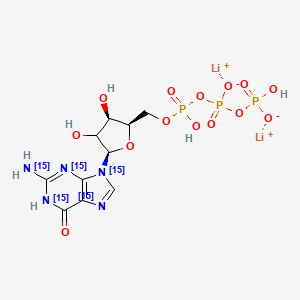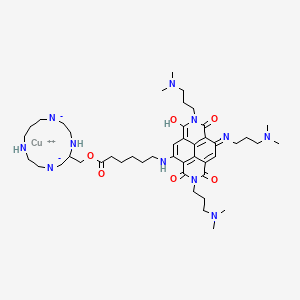
Tricyclic cytosine tC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclic cytosine is a fluorescent nucleobase analogue that has garnered significant attention due to its unique properties. It is a modified form of cytosine, one of the four main bases found in DNA and RNA. Tricyclic cytosine is known for its ability to form stable hydrogen bonds with guanine, making it a valuable tool in the study of nucleic acid structures and dynamics .
Méthodes De Préparation
The synthesis of tricyclic cytosine involves several steps. One common method starts with the quinoline ring, which undergoes nucleophilic aromatic substitution and cyclization with sodium azide to form a tricyclic compound. The tetrazole ring is then opened reductively by triphenylphosphine in hydrochloric acid at reflux to yield 2-amino-7-(diethylamino)quinoline-3-carbaldehyde . This compound is further modified to produce the final tricyclic cytosine structure. Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.
Analyse Des Réactions Chimiques
Tricyclic cytosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its structure, affecting its fluorescence properties.
Substitution: Nucleophilic substitution reactions are common, especially in the initial stages of its synthesis
Common reagents used in these reactions include sodium azide, triphenylphosphine, and hydrochloric acid. The major products formed from these reactions are typically intermediates that lead to the final tricyclic cytosine structure.
Applications De Recherche Scientifique
Tricyclic cytosine has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe to study nucleic acid structures and dynamics.
Biology: Its ability to form stable hydrogen bonds with guanine makes it useful in studying DNA and RNA interactions.
Medicine: Tricyclic cytosine is being explored for its potential in diagnostic applications, particularly in detecting specific nucleic acid sequences.
Industry: It is used in the development of biosensors and other analytical tools
Mécanisme D'action
The mechanism by which tricyclic cytosine exerts its effects is primarily through its ability to form stable hydrogen bonds with guanine. This interaction allows it to mimic natural cytosine in nucleic acids, making it a valuable tool for studying nucleic acid structures and dynamics. The molecular targets and pathways involved include the Watson-Crick base pairing mechanism, which is fundamental to the structure of DNA and RNA .
Comparaison Avec Des Composés Similaires
Tricyclic cytosine is unique compared to other fluorescent nucleobase analogues due to its stability and minimal perturbation to the overall structure of nucleic acids. Similar compounds include:
1,3-diaza-2-oxophenothiazine (tC): Another tricyclic cytosine analogue with similar properties.
1,3-diaza-2-oxophenoxazine (tC O): A derivative with slightly different fluorescence properties.
7-nitro-1,3-diaza-2-oxophenothiazine (tC nitro): Known for its unique photophysical properties
These compounds share a tricyclic framework but differ in their specific chemical modifications, leading to variations in their fluorescence and stability.
Propriétés
Formule moléculaire |
C15H15N3O5S |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
3-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-10H-pyrimido[5,4-b][1,4]benzothiazin-2-one |
InChI |
InChI=1S/C15H15N3O5S/c19-6-8-11(20)12(21)14(23-8)18-5-10-13(17-15(18)22)16-7-3-1-2-4-9(7)24-10/h1-5,8,11-12,14,19-21H,6H2,(H,16,17,22)/t8-,11?,12+,14-/m1/s1 |
Clé InChI |
SRXXFIYNNTZZBB-WHQNPHMOSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)NC3=NC(=O)N(C=C3S2)[C@H]4[C@H](C([C@H](O4)CO)O)O |
SMILES canonique |
C1=CC=C2C(=C1)NC3=NC(=O)N(C=C3S2)C4C(C(C(O4)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]ethyl 3-butan-2-yl-1-[1-(2-methoxy-2-oxoethyl)-6-oxopyridin-3-yl]-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate](/img/structure/B12385837.png)










![(1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B12385900.png)
